molecular formula C19H15BrN2O3 B11688401 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B11688401
M. Wt: 399.2 g/mol
InChI Key: PAWAUDGGRPNCCH-SRZZPIQSSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated hydroxyphenyl group, a naphthalen-2-yloxy moiety, and an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent or drug precursor.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both brominated and naphthalen-2-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C19H15BrN2O3/c20-16-6-8-18(23)15(9-16)11-21-22-19(24)12-25-17-7-5-13-3-1-2-4-14(13)10-17/h1-11,23H,12H2,(H,22,24)/b21-11+

InChI Key

PAWAUDGGRPNCCH-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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